molecular formula C21H34BNO3 B13329998 N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B13329998
M. Wt: 359.3 g/mol
InChI Key: UPASBOYKPLHJSZ-UHFFFAOYSA-N
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Description

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a complex organic compound that features a tert-butyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide typically involves multiple steps. One common approach is the coupling of a boronic acid derivative with an amide precursor under specific conditions. The reaction often requires the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for more efficient and sustainable synthesis compared to traditional batch processes. The use of microreactors can enhance reaction rates, improve yields, and reduce waste, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide include:

  • tert-Butyl 4-vinylphenylcarbamate
  • Tetra[p-(4-cyanophenylmethylene imino)]phenyl porphyrin
  • Tetra[p-(P-benzylidene)]phenyl porphyrin

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of the tert-butyl group and the dioxaborolane moiety. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in synthesis and material science .

Properties

Molecular Formula

C21H34BNO3

Molecular Weight

359.3 g/mol

IUPAC Name

N-[4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H34BNO3/c1-18(2,3)14-11-12-16(23-17(24)19(4,5)6)15(13-14)22-25-20(7,8)21(9,10)26-22/h11-13H,1-10H3,(H,23,24)

InChI Key

UPASBOYKPLHJSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)NC(=O)C(C)(C)C

Origin of Product

United States

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